![molecular formula C22H23N5O B10861315 3-[4-[4-(Aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol](/img/structure/B10861315.png)

3-[4-[4-(Aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

VT02956 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der großen Tumorsuppressor-Kinasen 1 und 2 (LATS1 und LATS2) bekannt ist. Diese Kinasen sind Teil des Hippo-Signalwegs, der für die Regulation der Zellproliferation und Apoptose entscheidend ist. VT02956 hat ein erhebliches Potenzial gezeigt, das Wachstum von östrogenrezeptor-positiven Brustkrebszellen und patienten-abgeleiteten Tumororganoiden durch das Targeting des Hippo-Signalwegs zu hemmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VT02956 umfasst mehrere Schritte, darunter die Bildung einer Alkingruppe, die es ihm ermöglicht, eine kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC) mit Molekülen durchzuführen, die Azidgruppen enthalten . Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für VT02956 sind nicht allgemein dokumentiert. Es wird typischerweise in Forschungslaboren unter kontrollierten Bedingungen synthetisiert, um eine hohe Reinheit und Wirksamkeit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

VT02956 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins seiner Alkingruppe. Es kann an kupferkatalysierten Azid-Alkin-Cycloadditionsreaktionen (CuAAC) teilnehmen und stabile Triazolringe bilden .

Häufige Reagenzien und Bedingungen

Kupferkatalysatoren: In CuAAC-Reaktionen verwendet.

Azidverbindungen: Reagieren mit der Alkingruppe in VT02956.

Lösungsmittel: Dimethylsulfoxid (DMSO) wird häufig verwendet, um VT02956 für Reaktionen zu lösen.

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit VT02956 gebildet werden, sind Triazolderivate, die stabil sind und in verschiedenen biochemischen Anwendungen eingesetzt werden können .

Wissenschaftliche Forschungsanwendungen

VT02956 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Reagenz in der Click-Chemie aufgrund seiner Alkingruppe verwendet.

Medizin: Hat sich als potenzieller Hemmer des Wachstums von östrogenrezeptor-positiven Brustkrebszellen und patienten-abgeleiteten Tumororganoiden erwiesen

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf den Hippo-Signalweg abzielen.

Wirkmechanismus

VT02956 entfaltet seine Wirkung durch die Hemmung der großen Tumorsuppressor-Kinasen 1 und 2 (LATS1 und LATS2), die wichtige Bestandteile des Hippo-Signalwegs sind. Durch die Hemmung dieser Kinasen reduziert VT02956 die Phosphorylierung des Yes-assoziierten Proteins (YAP) und des Transkriptionskoaktivators mit PDZ-Bindungsmotiv (TAZ), was zur Repression der Östrogenrezeptor-alpha (ESR1)-Expression führt. Diese Hemmung führt letztendlich zur Unterdrückung der Zellproliferation und des Tumorwachstums in östrogenrezeptor-positiven Brustkrebszellen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VT02956 involves multiple steps, including the formation of an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for VT02956 are not widely documented. it is typically synthesized in research laboratories under controlled conditions to ensure high purity and efficacy .

Analyse Chemischer Reaktionen

Types of Reactions

VT02956 primarily undergoes substitution reactions due to the presence of its alkyne group. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings .

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions.

Azide Compounds: React with the alkyne group in VT02956.

Solvents: Dimethyl sulfoxide (DMSO) is commonly used to dissolve VT02956 for reactions.

Major Products

The major products formed from reactions involving VT02956 are triazole derivatives, which are stable and can be used in various biochemical applications .

Wissenschaftliche Forschungsanwendungen

VT02956 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a reagent in click chemistry due to its alkyne group.

Medicine: Demonstrated potential in inhibiting the growth of estrogen receptor-positive breast cancer cells and patient-derived tumor organoids

Industry: Utilized in the development of new therapeutic agents targeting the Hippo pathway.

Wirkmechanismus

VT02956 exerts its effects by inhibiting large tumor suppressor kinases 1 and 2 (LATS1 and LATS2), which are key components of the Hippo signaling pathway. By inhibiting these kinases, VT02956 reduces the phosphorylation of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), leading to the repression of estrogen receptor alpha (ESR1) expression. This inhibition ultimately results in the suppression of cell proliferation and tumor growth in estrogen receptor-positive breast cancer cells .

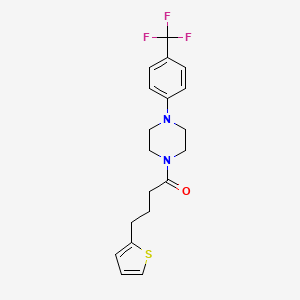

Vergleich Mit ähnlichen Verbindungen

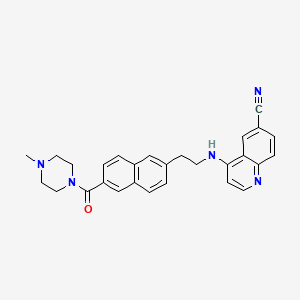

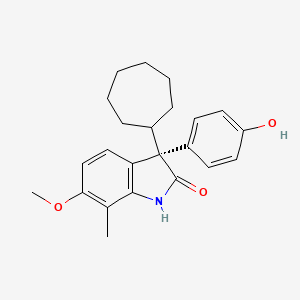

Ähnliche Verbindungen

Einzigartigkeit

VT02956 ist einzigartig in seiner spezifischen Hemmung der großen Tumorsuppressor-Kinasen 1 und 2, was es zu einem starken Inhibitor des Hippo-Signalwegs macht. Seine Fähigkeit, kupferkatalysierte Azid-Alkin-Cycloadditionsreaktionen (CuAAC) einzugehen, erhöht auch seine Vielseitigkeit in biochemischen Anwendungen .

Eigenschaften

Molekularformel |

C22H23N5O |

|---|---|

Molekulargewicht |

373.5 g/mol |

IUPAC-Name |

3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol |

InChI |

InChI=1S/C22H23N5O/c23-15-16-8-12-27(13-9-16)22-19-5-1-3-17(4-2-14-28)20(19)25-21(26-22)18-6-10-24-11-7-18/h1,3,5-7,10-11,16,28H,8-9,12-15,23H2 |

InChI-Schlüssel |

KXRPXGNXQVGLIN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1CN)C2=NC(=NC3=C(C=CC=C32)C#CCO)C4=CC=NC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10861270.png)

![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B10861275.png)

![3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B10861343.png)